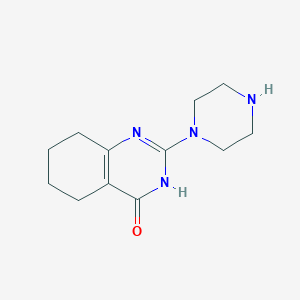

2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Description

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a bicyclic heterocyclic compound featuring a tetrahydroquinazolinone core substituted at the 2-position with a piperazine ring. The compound’s synthesis typically involves cyclocondensation reactions or palladium-catalyzed coupling, as demonstrated in protocols yielding derivatives with high purity (e.g., 96% yield in ) .

Properties

IUPAC Name |

2-piperazin-1-yl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h13H,1-8H2,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFASCOKOIGPQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperazine derivatives have been reported to show activity on neurotransmitter receptors.

Mode of Action

It is known that piperazine derivatives can interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

It is known that piperazine derivatives can affect various biochemical pathways, leading to downstream effects.

Biochemical Analysis

Biochemical Properties

2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with p21-activated kinase 4 (PAK4), a serine/threonine protein kinase, which is involved in regulating cell growth, apoptosis, and cytoskeleton functions. The compound inhibits PAK4 activity, leading to reduced cell proliferation, migration, and invasion. Additionally, it has shown potential interactions with other kinases and proteins involved in cellular signaling pathways.

Cellular Effects

The effects of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one on various cell types and cellular processes are profound. It has been demonstrated to inhibit the proliferation of A549 cells, a human lung carcinoma cell line, by interfering with cell cycle distribution, migration, and invasion. The compound also affects cell signaling pathways, including the inhibition of the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation. Furthermore, it influences gene expression and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one exerts its effects through various mechanisms. It binds to the active site of PAK4, inhibiting its kinase activity and disrupting downstream signaling pathways. This inhibition leads to changes in gene expression, particularly those involved in cell cycle regulation and apoptosis. Additionally, the compound may interact with other biomolecules, such as transcription factors and receptors, further modulating cellular functions.

Dosage Effects in Animal Models

The effects of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent antinociceptive effects in mouse and rat models of acute and neuropathic pain. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage for safe and effective use.

Metabolic Pathways

2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may contribute to its biological activity. Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Its distribution within tissues may also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent.

Biological Activity

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one, a compound with the CAS number 909299-09-8, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on various research findings.

- Molecular Formula : C₁₃H₁₈N₄O

- Molecular Weight : 248.32 g/mol

- Structure : The compound features a tetrahydroquinazoline core substituted with a piperazine ring, which is known to enhance its pharmacological properties.

Synthesis

The synthesis of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multi-step organic reactions that include the formation of the tetrahydroquinazoline nucleus followed by piperazine substitution. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research has demonstrated that derivatives of tetrahydroquinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines:

- Cytotoxicity Studies : In vitro studies have shown that 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can reduce cell viability in human hepatocellular carcinoma (HCC) cell lines (HUH7 and AKH12) and glioblastoma cell lines by more than 50% at specific concentrations. The cytotoxicity was measured using lactate dehydrogenase (LDH) release assays, indicating necrotic cell death .

| Cell Line | TD50 (µM) | Viability Reduction (%) |

|---|---|---|

| HUH7 | 50 | >50 |

| AKH12 | 50 | >50 |

| U251 (Glioblastoma) | 50 | >50 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In studies assessing pro-inflammatory cytokines such as TNF-α and IL-6, certain derivatives exhibited up to 87% inhibition at concentrations of 10 µM compared to standard treatments .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one has shown promising antimicrobial activity. Some derivatives demonstrated potency exceeding that of standard antibiotics like ciprofloxacin and miconazole at comparable minimum inhibitory concentrations (MICs) .

The biological activity of this compound is attributed to its ability to interact with various biological targets through mechanisms such as:

- DNA Intercalation : Similar compounds have been noted for their ability to intercalate into DNA strands, disrupting replication processes.

- Cytokine Modulation : The inhibition of pro-inflammatory cytokines suggests potential pathways involving NF-kB signaling or other inflammatory mediators.

- Membrane Integrity Disruption : The observed cytotoxic effects correlate with damage to cellular membranes in cancer cells.

Study on Hepatocellular Carcinoma

A study published in MDPI evaluated the effects of piperazine derivatives on HCC cell lines. The results indicated that certain compounds significantly reduced cell viability and induced necrosis in a dose-dependent manner .

Study on Inflammatory Responses

Another investigation focused on the anti-inflammatory properties of similar compounds showed that they could inhibit TNF-α production effectively, highlighting their therapeutic potential in inflammatory diseases .

Scientific Research Applications

Antipsychotic Activity

Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit antipsychotic properties. For instance, studies have shown that modifications to the piperazine ring can enhance the affinity for dopamine receptors, potentially leading to new treatments for schizophrenia and other psychotic disorders .

Anticancer Potential

Several studies have explored the anticancer properties of tetrahydroquinazoline derivatives. These compounds have demonstrated the ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli highlights its potential as a lead compound in developing new antibiotics .

Biological Mechanisms

The biological effects of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one can be attributed to its ability to modulate neurotransmitter systems and cellular signaling pathways. The piperazine group enhances solubility and bioavailability, making it a suitable candidate for further drug development.

Case Study 1: Antipsychotic Development

A study published in Journal of Medicinal Chemistry demonstrated that a specific derivative of this compound showed promising results in preclinical models for antipsychotic activity. The study highlighted the compound's ability to reduce hyperactivity in animal models, suggesting its potential as a therapeutic agent for managing psychosis .

Case Study 2: Cancer Research

In another significant study, researchers synthesized several derivatives of 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one and evaluated their cytotoxic effects on cancer cell lines. One derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating strong anticancer potential .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydroquinazolinone core serves as a versatile pharmacophore. Structural analogs vary primarily in substituents at the 2-position or modifications to the fused ring system, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Physicochemical Properties

- Solubility: The parent compound exhibits moderate solubility in polar solvents (e.g., DMF, ethanol) due to the NH group, while methylthio or benzyl derivatives show reduced aqueous solubility .

- Melting Point : Derivatives like 46c have high melting points (~210°C), indicative of crystalline stability .

- Spectral Data : Key IR peaks (e.g., 1642 cm⁻¹ for C=O stretch) and NMR shifts (δ 11.81 ppm for NH in CDCl₃) are consistent across analogs .

Key Research Findings

- Synthetic Accessibility : Microwave-assisted synthesis (e.g., GP 4 in ) reduces reaction times by 50% compared to conventional methods .

- Thermodynamic Stability: Tetrahydroquinazolinones with electron-withdrawing groups (e.g., sulfonyl in 45c) exhibit higher thermal stability (TGA data in ) .

- Toxicity Profiles: Benzylpiperazine derivatives (e.g., C19H22N4O) show higher cytotoxicity (CC₅₀ < 10 μM in HepG2 cells) compared to non-aromatic analogs .

Preparation Methods

Cyclization and Formation of the Tetrahydroquinazolinone Core

- Starting Material: Commercially available cyclohexanone derivatives (e.g., 3,3-dimethyl cyclohexanone) are commonly used.

- Key Step: Cyclization with reagents such as S-methylisothiourea hemisulfate in aqueous media leads to the formation of the tetrahydroquinazolin-4(3H)-one core.

- Example: Methyl 4,4-dimethyl-2-oxocyclohexane-1-carboxylate is cyclized with S-methylisothiourea hemisulfate to yield 7,7-dimethyl-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one with yields around 82%.

Functional Group Transformation to Introduce Leaving Groups

Nucleophilic Substitution with Piperazine

- The chloride intermediate is reacted with piperazine under heating conditions (e.g., 120°C for 5 hours) in the presence of bases such as triethylamine.

- This step introduces the piperazin-1-yl substituent at the 2-position of the tetrahydroquinazolinone ring.

- The reaction is typically followed by work-up involving acid-base extraction and purification to isolate the desired compound.

Alternative Approaches and Modifications

- Variations include protection/deprotection strategies of piperazine nitrogen atoms (e.g., using t-Boc protection), Suzuki coupling for aryl substitutions on piperazine, and further functionalization of the quinazolinone scaffold.

- Esterification and racemization steps have been reported in related dihydroquinazoline derivatives using alcohols and bases in inert solvents, which may be adapted for similar compounds.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | 3,3-Dimethyl cyclohexanone + S-methylisothiourea hemisulfate, water, reflux | ~82 | Formation of tetrahydroquinazolinone core |

| 2 | Hydroxy to Chloride Conversion | POCl3, reflux | Not specified | Activation for nucleophilic substitution |

| 3 | Nucleophilic Substitution | Piperazine, triethylamine, ethanol, 120°C, 5 h | ~70-80 | Introduction of piperazine moiety |

| 4 | Purification | Acid-base extraction, chromatography | - | Isolation of pure product |

Research Findings and Analytical Data

- The intermediate 7,7-dimethyl-2-(methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one shows a melting point of 249-253°C and characteristic NMR signals confirming the structure.

- The final piperazine-substituted tetrahydroquinazolinone derivatives exhibit good purity and yields, with NMR and LCMS data supporting successful synthesis.

- Modifications on the piperazine nitrogen or quinazolinone ring have been shown to influence biological activity, highlighting the importance of precise synthetic control.

Notes on Industrial Applicability and Scalability

- The described methods use readily available starting materials and common reagents, making them suitable for scale-up.

- Solvents like acetonitrile and toluene, and conditions such as reflux and moderate heating, are industrially feasible.

- Esterification and racemization steps in related quinazoline chemistry demonstrate potential for stereochemical control and functional group manipulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one?

- Methodological Answer : Synthesis typically involves multi-step cyclocondensation reactions. For example:

- Step 1 : Cyclization of a tetrahydroquinazolinone precursor with a piperazine derivative under reflux conditions (e.g., using ethanol or DMF as solvent).

- Step 2 : Catalytic acceleration with Lewis acids like zinc chloride (ZnCl₂) or acidic conditions (e.g., acetic acid) to promote ring closure .

- Purification : Column chromatography or recrystallization (ethanol/water mixtures) is used to isolate the product. Characterization via NMR and HPLC ensures purity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing piperazine NH signals (δ 2.5–3.5 ppm) and quinazolinone carbonyls (δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 248.32 g/mol for the methyl analog) .

- HPLC : Validates purity (>95%) and monitors reaction progress .

Q. What structural features influence the compound’s biological activity?

- Methodological Answer :

- Quinazolinone Core : The bicyclic structure enables π-π stacking with aromatic residues in enzyme active sites.

- Piperazine Moiety : Enhances solubility and hydrogen-bonding capacity; substituents (e.g., methyl groups) modulate steric effects and target affinity .

Advanced Research Questions

Q. How can substitution patterns on the quinazolinone core be optimized for selective receptor binding?

- Methodological Answer :

- SAR Studies : Introduce substituents at positions 2 (piperazine) and 3 (methyl or aryl groups) to evaluate steric/electronic effects. For example:

- Methyl at Position 3 : Increases hydrophobicity and binding affinity in hydrophobic pockets (e.g., kinase domains) .

- Chlorophenyl Modifications : Enhances selectivity for serotonin or dopamine receptors .

- In Silico Docking : Use tools like AutoDock to predict interactions with targets (e.g., EGFR or 5-HT receptors) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity screens).

- Purity Verification : Re-test compounds after rigorous purification (e.g., prep-HPLC) to exclude impurities as confounding factors .

- Meta-Analysis : Compare studies using standardized protocols (e.g., IC₅₀ values under identical pH/temperature conditions) .

Q. What strategies improve low yields in the final synthetic step?

- Methodological Answer :

- Reaction Optimization : Adjust solvent polarity (e.g., switch from DMF to acetonitrile) or temperature (e.g., 80°C vs. reflux).

- Catalyst Screening : Test alternatives like p-toluenesulfonic acid (PTSA) or microwave-assisted catalysis for faster kinetics .

Q. How do pharmacokinetic properties (e.g., bioavailability) vary with structural modifications?

- Methodological Answer :

- LogP Adjustments : Introduce polar groups (e.g., hydroxyl or sulfonyl) to reduce logP and enhance aqueous solubility.

- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., piperazine N-demethylation) and block them with fluorination .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

- Answer :

- Use fume hoods for synthesis due to volatile solvents (e.g., DMF).

- Wear nitrile gloves and goggles; avoid inhalation of piperazine derivatives, which may irritate mucous membranes .

Q. How can in vitro and in vivo activity discrepancies be addressed?

- Answer :

- Prodrug Design : Mask polar groups (e.g., esterify carboxylates) to enhance membrane permeability.

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to identify bioavailability bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.